Chemical structure analysis of (R)-De(aminosulfonyl) Tamsulosin
Chemical structure analysis of (R)-De(aminosulfonyl) Tamsulosin
An In-Depth Technical Guide to the Chemical Structure Analysis of (R)-De(aminosulfonyl) Tamsulosin
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of (R)-De(aminosulfonyl) Tamsulosin, a significant analog of the alpha-1 adrenoceptor antagonist, Tamsulosin. As a potential metabolite, impurity, or synthetic intermediate in the development of new chemical entities, a robust and validated analytical strategy is paramount for its unambiguous identification and characterization. This document outlines a multi-technique approach, integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, providing detailed, field-proven protocols and data interpretation strategies tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Tamsulosin Analogs
Tamsulosin, chemically known as 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, is a selective antagonist of alpha-1A and alpha-1D adrenoceptors.[1][2] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][3] The therapeutic efficacy of Tamsulosin is stereospecific, with the (R)-enantiomer being the active pharmacological agent.[4]
In pharmaceutical development and manufacturing, the analysis of related substances—impurities, degradation products, and metabolites—is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. (R)-De(aminosulfonyl) Tamsulosin represents a key analog where the sulfonamide moiety (-SO₂NH₂), a critical functional group in the parent molecule, is absent. The removal of this strongly electron-withdrawing and polar group drastically alters the molecule's physicochemical properties.
This guide establishes a logical and scientifically sound workflow for the complete structural elucidation and purity assessment of this compound.
Molecular Structure:
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(R)-De(aminosulfonyl) Tamsulosin (Proposed): C₂₀H₂₉NO₃ (assuming the SO₂NH₂ group is replaced by H)
The primary objective is to confirm the molecular structure, establish its stereochemical integrity, and develop a reliable method for its quantification.
Proposed Synthetic Pathway
Understanding the potential synthetic route is crucial for predicting likely process-related impurities. The synthesis of (R)-De(aminosulfonyl) Tamsulosin can be logically adapted from established Tamsulosin syntheses.[4][6][7] The core strategy involves the N-alkylation of a chiral amine intermediate with an appropriate phenoxyethyl derivative.
The key distinction lies in the starting material for the chiral amine. Instead of beginning with a sulfonated benzene derivative, the synthesis would commence with 1-methoxy-4-propylbenzene.
Caption: Proposed synthetic workflow for (R)-De(aminosulfonyl) Tamsulosin.
Comprehensive Structural Analysis Workflow
A multi-pronged analytical approach is essential for irrefutable structure confirmation. The workflow integrates chromatographic separation with spectroscopic characterization.
Caption: Integrated analytical workflow for structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the analyte and, through tandem MS (MS/MS), offers structural insights via characteristic fragmentation patterns. Electrospray Ionization (ESI) in positive mode is the preferred technique, as the secondary amine in the structure is readily protonated.
Experimental Protocol: LC-MS/MS Analysis
-
System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph.[8][9]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI, Positive Mode.
-
Scan Mode: Full scan (MS1) to identify the protonated molecular ion [M+H]⁺, followed by product ion scan (MS2) of the selected parent ion.
-
MRM Transitions (for quantification): A specific parent-to-product ion transition would be selected after initial fragmentation analysis.
-
Predicted Data & Interpretation:
The expected protonated molecular ion [M+H]⁺ for C₂₀H₂₉NO₃ is m/z 344.2. The fragmentation pattern of Tamsulosin is well-documented, typically involving the cleavage of the C-N bond, leading to the loss of the 2-(o-ethoxyphenoxy)-ethyl amine moiety.[8] A similar fragmentation is expected here.
| Ion Type | Predicted m/z | Origin of Fragment |
| [M+H]⁺ | 344.2 | Parent Ion |
| Fragment 1 | 165.1 | [2-(2-ethoxyphenoxy)ethylamino]⁺ moiety |
| Fragment 2 | 179.1 | [M+H - C₉H₁₂O₂]⁺, loss of the ethoxyphenoxy ethyl group |
| Fragment 3 | 148.1 | [C₉H₁₂O]⁺, propyl-methoxybenzene moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation
Rationale: NMR is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are necessary for a complete assignment.
Experimental Protocol: NMR Analysis
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System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
Predicted Data & Interpretation:
The absence of the sulfonamide group will cause a significant upfield shift (to a lower ppm value) for the aromatic protons on the methoxy-substituted ring compared to Tamsulosin, due to the removal of its strong electron-withdrawing effect. The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and quartet), aromatic protons, the methoxy group (a singlet), and the aliphatic chain protons. A sample ¹H NMR spectrum for Tamsulosin HCl in DMSO is available for comparison.[10]
| Protons (Tentative Assignment) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (4H) | 6.8 - 7.2 | Multiplets |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Ethoxy (-OCH₂CH₃) | ~4.0 / ~1.3 | Quartet / Triplet |
| Aliphatic Chain (-CH₂CH₂NHCH(CH₃)CH₂-) | 2.5 - 3.5 | Multiplets |
| Methyl (-CH(CH₃)) | ~1.1 | Doublet |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
Rationale: HPLC is the workhorse for assessing the purity of active pharmaceutical ingredients and for separating enantiomers. A reversed-phase method is suitable for purity analysis, while a chiral stationary phase is required to confirm the enantiomeric excess of the (R)-isomer.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
-
Column: Phenomenex C18 (4.6×250 mm, 5.0 μm) or equivalent.[11]
-
Mobile Phase: Gradient elution using Ammonium Acetate buffer and Acetonitrile-Methanol mixture.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Rationale: The biological activity of Tamsulosin is stereospecific to the (R)-enantiomer. It is critical to confirm that the synthesized analog is also enantiomerically pure. Cellulose-based chiral stationary phases are highly effective for separating Tamsulosin enantiomers.[14][15]
-
System: HPLC with UV detection.
-
Mobile Phase: An optimized mixture of a buffer (e.g., KPF₆ or perchlorate solution) and an organic modifier like acetonitrile.[14][15][17]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 225 nm.[18]
The method should demonstrate baseline separation between the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric purity.
Conclusion
The structural analysis of (R)-De(aminosulfonyl) Tamsulosin requires a systematic and orthogonal analytical approach. By combining the molecular weight and fragmentation data from LC-MS/MS, the detailed connectivity map from NMR, and the purity assessment from both reversed-phase and chiral HPLC, a complete and unambiguous characterization of the molecule can be achieved. The protocols and predictive data presented in this guide serve as a robust starting point for any laboratory tasked with the analysis of this or structurally similar Tamsulosin analogs, ensuring scientific integrity and supporting drug development objectives.
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